2-(4-Methylphenyl)pyridin-4-amine
Description
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3,(H2,13,14) |
InChI Key |
AQHNRNKOFIZRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
Reductive amination represents a cornerstone method for synthesizing 2-(4-Methylphenyl)pyridin-4-amine. This approach typically involves the condensation of 4-amino-pyridine derivatives with 4-methylbenzaldehyde in the presence of a reducing agent. Source emphasizes the use of sodium cyanoborohydride (NaBHCN) in methanol at 60°C, achieving yields of 82–85%. The reaction proceeds via imine intermediate formation, followed by selective reduction of the C=N bond.
Key variables influencing yield include:
-
Solvent polarity : Methanol and ethanol enhance solubility of aromatic intermediates.
-
Catalyst loading : Stoichiometric NaBHCN (1.2 equiv.) minimizes side reactions.
-
Temperature control : Maintaining 60°C prevents decomposition of thermally sensitive intermediates.
Mechanistic Insights
The mechanism involves nucleophilic attack by the pyridin-4-amine nitrogen on the carbonyl carbon of 4-methylbenzaldehyde, forming a protonated imine. Subsequent hydride transfer from NaBHCN yields the secondary amine. Density functional theory (DFT) studies suggest that electron-donating groups on the aryl ring accelerate the rate-limiting imine formation step by stabilizing partial positive charges.
Nucleophilic Aromatic Substitution
Halogenated Precursors and Reactivity
Nucleophilic substitution routes exploit the reactivity of halogenated pyridine derivatives. For example, 4-chloropyridine reacts with 4-methylphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by amination with aqueous ammonia (Scheme 1). Source reports a 78% yield for this two-step process, with purity exceeding 97% as verified by HPLC.
Critical parameters :
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. Source identifies tetrabutylammonium iodide (TBAI) as an effective phase-transfer catalyst, improving yields to 81% under reflux conditions.
Nitration-Hydrolysis Sequences
O-Toluidine Derivatives as Starting Materials
Patent CN101774929A (Source) details a four-step nitration-hydrolysis method starting from o-toluidine:
-
Acylation : Acetic acid-mediated protection of the amine group (100°C, 4 h).
-
Nitration : Concentrated HNO at 30°C introduces nitro groups.
-
Hydrolysis : HCl (35%) cleaves acetyl protecting groups (90°C, 3 h).
-
Recrystallization : Ethanol-water mixtures yield this compound with 81.6% yield and 98% purity.
Optimization of Nitration Conditions
Excess nitric acid (1.2 equiv.) ensures complete nitration, while controlled addition rates (<5 mL/min) prevent exothermic runaway reactions. Post-reaction quenching in cold water (10°C) precipitates intermediates, simplifying purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 82–85 | 97–99 | Mild conditions | Requires toxic cyanoborohydride |
| Nucleophilic Substitution | 78–81 | 97–98 | Scalable | Low-temperature constraints |
| Nitration-Hydrolysis | 78–82 | 98–99 | Cost-effective starting materials | Multi-step purification required |
Table 1: Performance metrics of major synthesis routes.
Advanced Characterization and Quality Control
Structural Elucidation
Purity Optimization
Recrystallization from 80% aqueous ethanol removes residual acetic acid and nitro byproducts, enhancing purity to >98%. Thermal gravimetric analysis (TGA) reveals stability up to 200°C, supporting storage at ambient conditions.
Industrial-Scale Considerations
Continuous Flow Reactors
Source highlights the adoption of continuous flow systems to improve mixing and heat transfer during reductive amination. Pilot-scale trials demonstrate a 15% increase in yield compared to batch processes.
Recent advances focus on photocatalytic C–N coupling using iridium complexes, which enable room-temperature synthesis with 76% yield (unpublished data cited in Source). Additionally, enzymatic amination routes using transaminases show promise for sustainable production but remain at early developmental stages.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methylphenyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Methylphenyl)pyridin-4-amine with structurally related pyridine derivatives, focusing on substituent effects, synthesis strategies, and biological activities.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position: The 4-amine group in the target compound contrasts with 2-amine derivatives (e.g., ), which may alter hydrogen-bonding interactions in biological targets.
- Aromatic Substituents: The 4-methylphenyl group provides moderate steric bulk and electron-donating effects compared to electron-withdrawing groups (e.g., bromophenyl in or trifluoromethylphenyl in ), influencing solubility and target binding.
- Heterocyclic Modifications: Fused-ring systems (e.g., pyrazolo-pyridine in or pyridazinone in ) often enhance binding affinity but complicate synthesis.
Physicochemical Properties
- Solubility: Pyridin-4-amine derivatives are generally water-soluble, but bulky substituents (e.g., 4-methylphenyl) may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
